molecular formula C11H21BrO2 B1268167 10-Bromoundecanoic acid CAS No. 18294-93-4

10-Bromoundecanoic acid

Cat. No. B1268167
CAS RN: 18294-93-4
M. Wt: 265.19 g/mol
InChI Key: GRTAZJUBVKWZPH-UHFFFAOYSA-N
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Description

10-Bromoundecanoic acid is a chemical compound with the linear formula C11H21BrO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

10-Bromoundecanoic acid can be prepared from 10-bromodecanol via oxidation . It may be employed as an alkylcarboxylate chain source in the preparation of alkylcarboxylate-grafted polyethylenimine . It may also be used in the synthesis of 10-(methylsulfinyl)decanoic acid .


Molecular Structure Analysis

The molecular formula of 10-Bromoundecanoic acid is C10H19BrO2 . The average mass is 251.161 Da and the monoisotopic mass is 250.056839 Da .


Chemical Reactions Analysis

10-Bromoundecanoic acid may be employed as an alkylcarboxylate chain source in the preparation of alkylcarboxylate-grafted polyethylenimine . It may also be used in the synthesis of 10-(methylsulfinyl)decanoic acid .


Physical And Chemical Properties Analysis

The density of 10-Bromoundecanoic acid is approximately 1.2±0.1 g/cm3 . The boiling point is around 339.2±15.0 °C at 760 mmHg . The flash point is approximately 158.9±20.4 °C .

Scientific Research Applications

Alkylcarboxylate Chain Source

10-Bromoundecanoic acid can be employed as an alkylcarboxylate chain source in the preparation of alkylcarboxylate-grafted polyethylenimine . This can be useful in the field of polymer chemistry.

Synthesis of 10-(methylsulfinyl)decanoic acid

It can be used in the synthesis of 10-(methylsulfinyl)decanoic acid . This compound can have various applications in organic chemistry.

Synthesis of 10-cyanodecanoic acid

10-Bromoundecanoic acid can also be used in the synthesis of 10-cyanodecanoic acid . Cyanodecanoic acid can be used as a starting material in the synthesis of various organic compounds.

Pharmaceutical Intermediate

It is used as a pharmaceutical intermediate . This means it can be used in the production of various pharmaceutical drugs.

Safety and Hazards

10-Bromoundecanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .

properties

IUPAC Name

10-bromoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO2/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h10H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTAZJUBVKWZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337559
Record name 10-Bromoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Bromoundecanoic acid

CAS RN

18294-93-4
Record name 10-Bromoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 10-bromoundecanoic acid in the synthesis of Nylon 11?

A1: 10-Bromoundecanoic acid is a crucial intermediate in the production of Nylon 11. [] It serves as the starting material for synthesizing 10-aminoundecanoic acid, the monomer used to create Nylon 11. The research paper focuses on optimizing the synthesis of 10-aminoundecanoic acid from 10-bromoundecanoic acid, highlighting its importance in the overall process.

Q2: What analytical techniques were used to confirm the structure of the synthesized 10-aminoundecanoic acid?

A2: The researchers used Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (~1H NMR) to confirm the structure of the synthesized 10-aminoundecanoic acid. [] These techniques provide detailed information about the functional groups and hydrogen environments within a molecule, allowing for structural elucidation.

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